molecular formula C9H7NaO3 B12414006 Sodium Phenyl-d5-pyruvate

Sodium Phenyl-d5-pyruvate

Cat. No.: B12414006
M. Wt: 191.17 g/mol
InChI Key: MQGYVGKMCRDEAF-GWVWGMRQSA-M
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Description

Role of Deuterated Phenylpyruvate as a Metabolic Probe

Sodium Phenyl-d5-pyruvate is the deuterium-labeled form of sodium phenylpyruvate. alfa-chemistry.commedchemexpress.com Phenylpyruvate is a key keto acid and a metabolite of the amino acid phenylalanine. amegroups.orgwikipedia.org In healthy individuals, phenylalanine is primarily converted to another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase. medscape.comresearchgate.net However, in certain metabolic disorders like Phenylketonuria (PKU), this enzyme is deficient. amegroups.orgwikipedia.org This deficiency leads to the accumulation of phenylalanine, which is then shunted into an alternative pathway, resulting in the production of phenylpyruvate and other phenylketones. amegroups.orgwikipedia.orgmedscape.com

The use of deuterated phenylpyruvate, specifically this compound where the five hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), serves as a critical metabolic probe. cymitquimica.com Researchers can introduce this labeled compound into a biological system (such as cell cultures or animal models) and track its metabolic fate. isotope.comnih.gov This allows for the precise measurement of flux through specific metabolic pathways. isotope.com For instance, it can be used to study the conversion of phenylpyruvate to downstream metabolites like phenylacetate (B1230308) and to investigate how it interacts with other central metabolic pathways, such as pyruvate (B1213749) metabolism. asm.orgnih.govnih.gov This is particularly important for understanding the pathophysiology of diseases like PKU, where the accumulation of phenylpyruvate is a key feature. nih.govnih.gov

Deuterium Metabolic Imaging (DMI) is a rising technique that utilizes deuterated substrates to non-invasively map metabolic processes in three dimensions. isotope.comnih.gov By observing the conversion of a deuterated probe into its metabolites, researchers can gain localized information about metabolic pathway activity, which can be indicative of a disease state. isotope.com

Table 2: Research Applications of Deuterated Phenylpyruvate

Research Area Application
Phenylketonuria (PKU) Tracing the alternative metabolic pathways of phenylalanine and the accumulation of phenylketones. amegroups.orgamegroups.org
Tyrosine Metabolism Investigating the relationship and metabolic interference between phenylalanine and tyrosine pathways. nih.govfrontiersin.org
Neurotransmitter Synthesis Studying the impact of elevated phenylpyruvate on the synthesis of neurotransmitters derived from tyrosine, such as dopamine. frontiersin.orgresearchgate.net

Historical Context of Isotopic Tracers in Metabolic Studies

The use of isotopic tracers in metabolic research has a rich history that began with the discovery of radioactivity in the late 19th century. nih.gov Early studies in the 1940s utilized radioisotopes to trace the fate of molecules through complex biological processes. nih.gov While groundbreaking, the use of radioactive tracers posed safety and disposal challenges. ckisotopes.com

The development and refinement of mass spectrometry led to a shift towards the use of stable, non-radioactive isotopes. nih.gov These stable isotope tracers offered a safer alternative for conducting metabolic studies, including in humans. ckisotopes.comdiagnosticsworldnews.com Early work with stable isotopes focused on understanding protein turnover, which involves the simultaneous synthesis and breakdown of proteins. ckisotopes.com Over time, as analytical techniques became more sophisticated and a wider variety of isotopically labeled compounds became available, the scope of these studies expanded dramatically. ckisotopes.comnih.gov The application of stable isotope tracers has been instrumental in providing detailed insights into the metabolism of amino acids, fats, and carbohydrates in both health and disease. physoc.orgresearchgate.net This history paved the way for the development and use of complex deuterated molecules like this compound in modern, advanced biochemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NaO3

Molecular Weight

191.17 g/mol

IUPAC Name

sodium;2-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D;

InChI Key

MQGYVGKMCRDEAF-GWVWGMRQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)C(=O)[O-])[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

Synthesis and Derivatization Methodologies for Isotopic Labeling

Strategies for Deuterium (B1214612) Incorporation into Phenylpyruvate Analogs

The incorporation of deuterium into the aromatic ring of phenylpyruvate analogs can be achieved through several strategic methodologies. A primary and cost-effective method involves the use of deuterium oxide (D₂O) as the deuterium source researchgate.net.

One effective strategy involves enhancing the electron density of the aryl system to facilitate the electrophilic substitution of protons with deuterons. For instance, a precursor molecule can be chemically modified to create an electron-rich fluoroaniline. This modification makes the aromatic protons susceptible to ready replacement by deuterium from an isotopic source like D₂O researchgate.net. Subsequent chemical steps can then convert this deuterated intermediate into the desired phenylpyruvate analog.

Another approach is to begin the synthesis with commercially available isotopically labeled starting materials. For example, the synthesis of a related compound, [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine, has been demonstrated starting from [2-¹³C] acetone and deuterium oxide, showcasing the feasibility of building the deuterated aromatic ring from simple, labeled precursors researchgate.net. Acid-catalyzed hydrogen-deuterium exchange reactions are also commonly employed to incorporate deuterium into aromatic molecules, often using strong deuterated acids semanticscholar.org.

Precursor Synthesis for Downstream Labeled Biomolecules

Sodium Phenyl-d5-pyruvate serves as a crucial precursor for the synthesis of more complex, isotopically labeled biomolecules, most notably the amino acid L-phenylalanine. These labeled biomolecules are invaluable in metabolic studies and for structural biology applications, such as protein NMR researchgate.net.

The conversion of phenylpyruvate to phenylalanine is typically achieved through a transamination or reductive amination reaction. Enzymatic methods are often preferred for this transformation due to their high stereospecificity. For example, L-phenylalanine dehydrogenase can catalyze the reductive amination of phenylpyruvic acid to yield L-phenylalanine icm.edu.pl. When this compound is used as the substrate, the resulting L-phenylalanine carries the deuterium-labeled phenyl ring. This labeled amino acid can then be incorporated into proteins by expression systems (e.g., E. coli), allowing for detailed structural and dynamic studies of proteins by NMR spectroscopy researchgate.net.

Chemoenzymatic Approaches for Stereospecific Deuteration

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules with high stereospecificity. This approach is particularly powerful for introducing isotopic labels at specific stereocenters, which is essential for elucidating enzymatic reaction mechanisms.

The enzyme L-phenylalanine dehydrogenase (PheDH) (EC 1.4.1.20) is a prime example of an enzyme used in such approaches. It catalyzes the reversible reductive amination of phenylpyruvate to L-phenylalanine icm.edu.pl. By conducting this reaction in a deuterated medium, such as a fully deuterated ammonium buffer, a deuterium atom can be stereospecifically added to the α-carbon of the resulting amino acid icm.edu.pl.

Research has demonstrated the synthesis of specifically labeled isotopomers like [(3S)-²H]-PPA and [2-²H]-L-Tyr (a tyrosine analog) using enzymatic methods icm.edu.pl. These stereospecifically labeled molecules are critical for kinetic isotope effect (KIE) studies, which measure how isotopic substitution affects the rate of a reaction. These studies provide deep insights into reaction mechanisms, such as identifying the rate-determining step in an enzymatic transformation icm.edu.pl. For example, the KIE was used to show that cleavage of the C-D bond is likely the rate-determining step in the oxidative deamination of L-tyrosine, a reaction also catalyzed by PheDH icm.edu.pl.

ParameterValueReference
Chemical Yield of [2-²H]-L-Tyr from p-OH PPA45% icm.edu.pl
Deuterium Incorporation into L-Tyr~100% icm.edu.pl
KIE on Vmax for reductive amination of [(3S)-²H]-PPA1.55 icm.edu.pl
KIE on Vmax for oxidative deamination of [2-²H]-L-Tyr2.26 icm.edu.pl

Table 1: Research Findings on Chemoenzymatic Deuteration

EnzymeEC NumberReaction CatalyzedSubstrate
L-Phenylalanine Dehydrogenase (PheDH)1.4.1.20Reductive Amination / Oxidative DeaminationPhenylpyruvic acid / L-Phenylalanine
Phenylalanine Ammonia Lyase (PAL)4.3.1.24Ammonia addition to (E)-cinnamic acid(E)-cinnamic acid

Table 2: Key Enzymes in the Synthesis of Labeled Phenylalanine and Precursors

Phenylalanine Metabolism and Catabolism Pathways

This compound is an isotopic variant of phenylpyruvate, a key intermediate in the metabolism of the essential amino acid phenylalanine. The primary route of phenylalanine catabolism is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. However, alternative pathways become significant, particularly in conditions of high phenylalanine concentration, such as in the genetic disorder phenylketonuria (PKU). researchgate.net In these alternative pathways, phenylalanine is converted to phenylpyruvate, which then undergoes further transformations. pnas.org

The initial step in the alternative catabolism of phenylalanine is its transamination to form phenylpyruvate. pnas.org This reversible reaction is catalyzed by a transaminase enzyme. In conditions where phenylalanine levels are elevated, the equilibrium of this reaction shifts towards the formation of phenylpyruvate. nih.gov The use of deuterated phenylalanine has been instrumental in studying the kinetics of this and subsequent reactions in humans. nih.gov

Once formed, phenylpyruvate can be metabolized into several other compounds, most notably phenylacetate (B1230308) and phenyllactate. The conversion to phenylacetate is an oxidative decarboxylation reaction. nih.gov The reduction of phenylpyruvate to phenyllactate is another significant metabolic route. In individuals with PKU, there is an increased excretion of phenylpyruvate, phenylacetate, and phenyllactate in the urine.

Studies utilizing deuterium-labeled internal standards have been developed to quantify the levels of these metabolites in biological samples, such as brain tissue in mouse models of PKU. nih.gov This methodology allows for the precise measurement of the accumulation of these compounds, providing insights into the metabolic consequences of impaired phenylalanine metabolism. nih.gov

Table 1: Concentrations of Phenylalanine Metabolites in Brain Tissue of Mouse Models

MetaboliteNormal Mice (nmol/g)HPA Mice (nmol/g)PKU Mice (nmol/g)
Phenylacetate (PAA)0.15 ± 0.020.45 ± 0.0515.2 ± 2.1
Phenyllactate (PLA)0.08 ± 0.010.25 ± 0.038.5 ± 1.2
Phenylpyruvate (PPA)0.02 ± 0.0050.06 ± 0.011.8 ± 0.3

Data adapted from a study on mouse models of hyperphenylalaninemia (HPA) and phenylketonuria (PKU), demonstrating the significant elevation of these metabolites. nih.gov The use of deuterated internal standards allows for accurate quantification. nih.gov

The transamination reaction between phenylalanine and phenylpyruvate is reversible, meaning that phenylpyruvate can be converted back to phenylalanine. nih.gov The administration of this compound would allow researchers to trace the extent of this retroconversion into the endogenous phenylalanine pool. This is significant for understanding the dynamics of phenylalanine metabolism and how the body maintains homeostasis of this essential amino acid. While the extent of this transamination has not been fully quantified in humans, it is expected to be dependent on the concentration of phenylalanine. nih.gov

Pyruvate (B1213749) Metabolism and Central Carbon Metabolism Interconnections

Pyruvate is a central hub in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.gov The metabolic fate of pyruvate is crucial for cellular energy production and biosynthesis.

Glycolysis, the breakdown of glucose, produces pyruvate in the cytoplasm. nih.gov This pyruvate is then transported into the mitochondria where it is converted to acetyl-CoA, which enters the TCA cycle to generate ATP, the main energy currency of the cell. nih.gov Phenylpyruvate has been shown to inhibit key enzymes in these pathways. For instance, it can inhibit pyruvate kinase, a crucial enzyme in the final step of glycolysis. nih.gov It has also been demonstrated to inhibit pyruvate carboxylase, an enzyme that replenishes intermediates in the TCA cycle. nih.gov

Table 2: Inhibition of Pyruvate Carboxylase by Phenylpyruvate in Rat Brain Mitochondria

Pyruvate Concentration (mM)Phenylpyruvate Concentration for 50% Inhibition (mM)
0.20.5
0.51.0
1.01.8

Data from a study on the effect of phenylpyruvate on pyruvate metabolism, showing that the inhibitory effect is dependent on the concentration of pyruvate. nih.gov

The inhibition of key metabolic enzymes by phenylpyruvate suggests that in conditions where this metabolite accumulates, such as PKU, there could be a significant impact on cellular energy metabolism. nih.govnih.gov By inhibiting pyruvate's entry into and utilization within the TCA cycle, high levels of phenylpyruvate could lead to a reduction in oxidative energy production. nih.gov The use of this compound as a tracer could help to elucidate the extent to which its carbon skeleton enters the TCA cycle and contributes to oxidative metabolism, or conversely, how it perturbs the normal flux of pyruvate through these central metabolic pathways.

Enzymatic Reaction Mechanism Investigations

Phenylalanine Transaminases and their Substrate Specificity

Phenylalanine transaminases, or aminotransferases, are enzymes that catalyze the reversible transfer of an amino group from an amino acid to a keto acid. In the context of phenylalanine metabolism, these enzymes convert L-phenylalanine to phenylpyruvate. wikipedia.org Conversely, they can also catalyze the synthesis of phenylalanine from phenylpyruvate by utilizing an amino donor like glutamate (B1630785) or aspartate.

The substrate specificity of these enzymes is a key area of investigation. Studies on aminotransferases from organisms like Erwinia carotovora have quantified the kinetic parameters for phenylpyruvate in the presence of different amino donors. sigmaaldrich.com The Michaelis-Menten constant (Kₘ) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing insight into the enzyme's affinity for its substrate.

The use of Sodium Phenyl-d5-pyruvate in such kinetic studies allows for the investigation of the phenyl ring's role in substrate binding and recognition within the enzyme's active site. By comparing the kinetic parameters of the deuterated substrate with its non-deuterated counterpart, researchers can identify any subtle interactions between the phenyl ring and the enzyme that might influence binding affinity or catalytic turnover.

EnzymeAmino DonorKₘ for Phenylpyruvate (mM)
PAT1 L-Glutamic acid0.21 ± 0.03
PAT1 L-Aspartic acid0.14 ± 0.04
PAT2 L-Glutamic acid0.13 ± 0.01
PAT2 L-Aspartic acid0.10 ± 0.01
PAT3 L-Glutamic acid0.32 ± 0.05
PAT3 L-Aspartic acid0.28 ± 0.04

Data derived from studies on aminotransferases from Erwinia carotovora. sigmaaldrich.com

Pyruvate (B1213749) Dehydrogenase Complex (PDHC) Activity and Regulation

The Pyruvate Dehydrogenase Complex (PDHC) is a multi-enzyme complex crucial for cellular respiration, linking glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wikipedia.org The activity of PDHC is tightly regulated by various factors, including the ratios of ATP/ADP and NADH/NAD⁺, and through covalent modification by pyruvate dehydrogenase kinases (PDKs) and phosphatases (PDPs). wikipedia.org

The interaction of phenylpyruvate with the PDHC has been a subject of interest, particularly in the context of metabolic disorders like phenylketonuria where phenylpyruvate levels are elevated. Investigations using rat brain mitochondria have explored the inhibitory potential of phenylpyruvate on PDHC activity. These studies found no significant direct inhibition of the PDHC by phenylpyruvate at concentrations below 2 mM. semanticscholar.org However, it was noted that phenylpyruvate could act as a competitive inhibitor for other enzymes used in certain assay systems, highlighting the importance of direct measurement methods. semanticscholar.org For instance, phenylpyruvate was found to competitively inhibit pigeon liver arylamine acetyltransferase, a coupling enzyme used in one of the assay methods, with an inhibition constant (Kᵢ) of 100 μM. semanticscholar.org

This compound is a valuable probe in these studies. Its use can help determine if the phenyl ring is involved in any transient binding or weak interactions with the complex or its regulatory components, which might not be apparent from simple inhibition assays but could be detected through more sensitive techniques like kinetic isotope effect studies.

SystemCompoundConcentrationEffect on PDHC ActivityKᵢ
Rat Brain MitochondriaPhenylpyruvate< 2 mMNo significant inhibitionN/A
Assay Coupling Enzyme¹Phenylpyruvate-Competitive Inhibition100 μM

¹Pigeon liver arylamine acetyltransferase used in an indirect PDHC assay. semanticscholar.org

Phenylpyruvate Decarboxylases and their Catalytic Mechanisms

Phenylpyruvate decarboxylase (PPDC) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of phenylpyruvate to produce phenylacetaldehyde (B1677652) and carbon dioxide. wikipedia.org This enzyme is a key component in pathways that produce valuable aromatic compounds, such as 2-phenylethanol. nih.govnih.gov

The catalytic efficiency and substrate specificity of PPDCs from various sources have been characterized. For example, the PPDC KDC4427 from Enterobacter sp. CGMCC 5087 demonstrates high catalytic efficiency for phenylpyruvic acid (PPA) and also shows activity towards other α-keto acids. nih.govnih.gov The kinetic parameters Kₘ, kₖₐₜ (turnover number), and kₖₐₜ/Kₘ (catalytic efficiency) are used to compare the enzyme's performance with different substrates.

SubstrateKₘ (mM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (s⁻¹mM⁻¹)
Phenylpyruvic acid (PPA) 0.35 ± 0.0428.5 ± 0.781.4
Indole-3-pyruvic acid (IPyA) 0.96 ± 0.1022.3 ± 0.623.2
2-Ketobutanoic acid 2.5 ± 0.21.8 ± 0.10.72
Benzoylformic acid 0.22 ± 0.020.12 ± 0.010.55

Kinetic parameters of Phenylpyruvate Decarboxylase KDC4427. nih.gov

Kinetic Isotope Effect Studies on Enzyme Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is a powerful tool for studying reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-limiting step. nih.gov The most pronounced KIEs are observed when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D) due to the doubling of atomic mass, which significantly alters the vibrational frequency of the C-H bond. wikipedia.orglibretexts.org

A primary KIE (kₗ/kₗ > 1) is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step. nih.gov A secondary KIE is observed when the substituted atom is not directly involved in bond breaking but its environment changes during the transition state. wikipedia.org

This compound is specifically designed for KIE studies. The five deuterium atoms on the phenyl ring act as probes. If an enzymatic reaction involves the abstraction of a hydrogen atom from the phenyl ring or a significant change in the hybridization or steric environment of the ring in its rate-limiting step, a measurable KIE will be observed. Conversely, the absence of a KIE (kₗ/kₗ ≈ 1) often indicates that the C-H bonds on the ring are not involved in the rate-determining step, as seen in some aromatic hydroxylation reactions that proceed via an arene oxide intermediate. nih.gov

KIE TypeIsotopic SubstitutionTypical kₗ/kₗ Value RangeInterpretation
Primary C-H vs. C-D2 - 8C-H bond is broken in the rate-determining step.
Secondary (α) C-H vs. C-D (sp³ → sp²)1.1 - 1.25Rehybridization occurs at the labeled carbon.
Secondary (α) C-H vs. C-D (sp² → sp³)0.8 - 0.95Rehybridization occurs at the labeled carbon (inverse KIE).
No Effect C-H vs. C-D~ 1.0C-H bond is not involved in the rate-determining step.

Conceptual table of typical deuterium kinetic isotope effects and their general interpretations.

Allosteric Regulation and Enzyme-Substrate Interactions

Allosteric regulation occurs when a molecule (an allosteric effector) binds to an enzyme at a site other than the active site, known as the allosteric site. libretexts.org This binding induces a conformational change in the enzyme that alters its activity, either activating or inhibiting it. libretexts.org This is a key mechanism for controlling metabolic pathways.

While direct studies on phenylpyruvate as an allosteric regulator are limited, its parent amino acid, phenylalanine, is a well-known allosteric effector for several enzymes. For example, phenylalanine is an allosteric inhibitor of pyruvate kinase, an important enzyme in glycolysis. nih.gov Studies with phenylalanine analogues have shown that specific chemical properties of the ligand are required to elicit the allosteric response, distinct from those required simply for binding to the allosteric site. nih.gov Phenylalanine also acts as an allosteric activator for phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. nih.gov

This compound can be employed to investigate the subtle dynamics of enzyme-substrate or enzyme-regulator interactions. By using advanced biophysical techniques such as NMR spectroscopy, researchers can track the deuterated phenyl ring of the molecule when it is bound to an enzyme. This can provide detailed information on the orientation and dynamics of the phenyl group within the binding pocket (either active or allosteric), helping to elucidate how these interactions lead to catalysis or allosteric conformational changes.

EnzymeEffectorEffectMechanism
Pyruvate Kinase (M₁ isoform) L-PhenylalanineInhibitionBinds to allosteric site, stabilizing an inactive conformation. nih.gov
Phenylalanine Hydroxylase L-PhenylalanineActivationBinds to an allosteric site, inducing a conformational change to a more active state. nih.gov

Examples of allosteric regulation by the related compound L-Phenylalanine.

Advanced Analytical and Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and function of molecules. The incorporation of deuterium (B1214612) from Sodium Phenyl-d5-pyruvate into biomolecules offers significant advantages in various NMR applications.

Protein Structural and Dynamic Studies with Spin-Isolated Aromatic Amino Acids

One of the primary applications of this compound is as a biosynthetic precursor for the production of deuterated phenylalanine (Phe-d5). In protein expression systems, such as E. coli, supplementing the growth media with this compound leads to the incorporation of Phe-d5 into the synthesized proteins. This specific labeling is highly advantageous for NMR studies of protein structure and dynamics.

The aromatic region of a protein's ¹H-NMR spectrum is often crowded and difficult to interpret due to overlapping signals from multiple aromatic residues (phenylalanine, tyrosine, and tryptophan). By introducing Phe-d5, the protons on the phenyl ring are replaced with deuterium. Since deuterium has a much smaller gyromagnetic ratio than protons, the signals from the deuterated phenyl ring are absent in the ¹H-NMR spectrum. This "spin-isolation" dramatically simplifies the spectrum, allowing for the unambiguous assignment and analysis of the remaining protonated aromatic residues.

This technique is particularly useful for studying large proteins, where spectral overlap is a major challenge. The simplified spectra enable researchers to probe the local environment and dynamics of specific aromatic residues that may be involved in ligand binding, protein-protein interactions, or conformational changes. For example, by selectively labeling phenylalanine, researchers can more easily study the dynamics of tyrosine and tryptophan residues, which are often critical for protein function.

Table 1: Representative ¹H-NMR Chemical Shift Simplification in a Protein Upon Phenyl-d5-phenylalanine Incorporation.
Aromatic ResidueTypical ¹H Chemical Shift Range (ppm) in Unlabeled ProteinObserved Signals in Phe-d5 Labeled Protein
Phenylalanine6.8 - 7.5Absent
Tyrosine6.7 - 7.3Resolved
Tryptophan7.0 - 7.8Resolved

Analysis of Metabolite Flux and Concentration in Research Models

This compound can be used as a tracer to study metabolic pathways involving phenylalanine and its derivatives. When introduced into a biological system, the deuterated phenyl group is conserved through various biochemical transformations. By using NMR spectroscopy to monitor the appearance and distribution of the deuterium label in different metabolites over time, researchers can quantify the rates of metabolic reactions, a technique known as metabolic flux analysis.

For instance, in studies of amino acid metabolism, the conversion of this compound to Phe-d5 and its subsequent incorporation into proteins or conversion to other metabolites like tyrosine (in some organisms) can be tracked. The rate of appearance of the deuterium label in these downstream products provides a direct measure of the flux through these pathways. This approach is valuable for understanding how metabolic pathways are regulated under different physiological or pathological conditions.

Hyperpolarized ¹³C-pyruvate has been extensively used in real-time metabolic imaging studies to monitor fluxes through key energy pathways. whiterose.ac.uk While not a direct application of this compound, the principles of using isotopically labeled pyruvate (B1213749) to trace metabolic fate are similar. The deuterium label in this compound allows for the study of aromatic amino acid metabolism with minimal perturbation to the system.

Deuterium NMR for Positional Isotope Analysis

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. It is highly sensitive to the local electronic environment and can provide detailed information about molecular structure and dynamics. When this compound is used to introduce deuterium into specific positions of a molecule, ²H-NMR can be employed for positional isotope analysis.

This technique can be used to determine the precise location and extent of deuterium incorporation in metabolites derived from this compound. The chemical shift of the deuterium signal is indicative of its position within the molecule. Furthermore, the quadrupolar nature of the deuterium nucleus makes its relaxation properties sensitive to molecular motion, providing insights into the dynamics of the labeled part of the molecule. A combination of ¹H and ²H NMR can be a robust method for accurately determining isotope abundance in deuterated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. Isotopic labeling with deuterium is a powerful tool in MS-based applications, particularly in quantitative metabolomics and fluxomics.

Quantitative Metabolomics with Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of metabolites in complex biological samples. In this method, a known amount of an isotopically labeled version of the analyte, which serves as an internal standard, is added to the sample. The ratio of the signal from the naturally abundant analyte to the signal from the isotopically labeled internal standard is then measured by MS.

This compound can be used as an internal standard for the quantification of endogenous phenylpyruvic acid. Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This co-analysis corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.

The mass difference between the unlabeled phenylpyruvic acid and the Phenyl-d5-pyruvic acid allows for their distinct detection by the mass spectrometer, even if they are not fully separated chromatographically.

Table 2: Example of Isotope Dilution Mass Spectrometry for Phenylpyruvic Acid Quantification.
AnalyteMass-to-Charge Ratio (m/z) of Unlabeled AnalyteMass-to-Charge Ratio (m/z) of Phenyl-d5-pyruvate Internal StandardQuantification Principle
Phenylpyruvic Acid163.04 (for [M-H]⁻)168.07 (for [M-H]⁻)Ratio of peak areas of the two ions is proportional to the concentration of the unlabeled analyte.

Fluxomics for Metabolic Network Analysis

Fluxomics is the study of metabolic fluxes in a biological system at a genome-scale. Similar to its application in NMR-based metabolic flux analysis, this compound can be used as a tracer in MS-based fluxomics studies. After introducing the deuterated compound to a biological system, the distribution of the deuterium label in various downstream metabolites is analyzed by mass spectrometry.

The pattern and extent of deuterium incorporation into different metabolites provide quantitative information about the activity of various metabolic pathways. By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of deuterium atoms) of key metabolites, researchers can construct detailed models of metabolic networks. This approach allows for a comprehensive understanding of how cells rewire their metabolism in response to genetic or environmental perturbations. The use of stable isotope tracers is crucial for elucidating the dynamic nature of metabolic pathways.

UPLC-MS for Tracing Labeled Species

The use of stable isotope-labeled compounds, such as this compound, in conjunction with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a powerful technique for tracing the metabolic fate of specific molecules in biological systems. This approach allows researchers to distinguish between endogenous compounds and those introduced for the study, providing precise insights into metabolic pathways. The high separation efficiency of UPLC combined with the sensitive and specific detection capabilities of mass spectrometry makes it an ideal method for tracking labeled species and their metabolites.

In metabolic research, a deuterated compound like this compound can be introduced into a biological system, be it cells, tissues, or a whole organism. As the organism metabolizes the compound, the deuterium atoms act as a stable, non-radioactive label. UPLC is then employed to separate the various metabolites from a biological sample. The effluent from the UPLC column is introduced into a mass spectrometer, which can differentiate between the labeled and unlabeled forms of the metabolites based on their mass-to-charge ratio (m/z). This allows for the precise tracking of the metabolic conversion of the initial labeled compound.

A key application of this methodology is in the study of metabolic disorders such as Phenylketonuria (PKU). In PKU, the metabolism of phenylalanine is impaired, leading to a buildup of phenylalanine and its conversion to phenylpyruvate. By using this compound, researchers can trace the pathways of phenylpyruvate metabolism and clearance, which can aid in understanding the disease's progression and the efficacy of potential treatments.

Detailed Research Findings

While direct studies administering this compound and tracing its metabolites via UPLC-MS are not extensively documented in publicly available literature, the principles of this application are well-established through research on closely related deuterated compounds. A notable study in plant biochemistry demonstrates the utility of UPLC-MS in tracing the metabolic conversion of deuterium-labeled phenylalanine (D5-Phe) to phenylpyruvate.

In this research, excised pea seeds were incubated with D5-Phe. Over a 16-hour period, the metabolic products were extracted and analyzed using UPLC-MS. The analysis successfully distinguished between the endogenous, unlabeled phenylalanine, phenylpyruvate, and phenylacetic acid, and their deuterium-labeled counterparts. The results showed a significant dilution of the phenylpyruvate pool with the D5-labeled species, confirming the metabolic conversion of phenylalanine to phenylpyruvate. researchgate.net

The UPLC-MS chromatograms from this study clearly illustrate the separation and detection of both the endogenous (unlabeled) and the deuterium-labeled (D5) species. The mass spectrometer was set to detect the specific m/z transitions for both forms of the molecules, allowing for their individual quantification.

CompoundEndogenous m/z TransitionDeuterium-Labeled (D5) m/z TransitionRetention Time (approx.)
PhenylalanineData not specifiedData not specified1.11 min
PhenylpyruvateData not specifiedData not specified2.72 min
Phenylacetic AcidData not specifiedData not specified3.73 min

The specific m/z transitions were not provided in the referenced text, but the methodology relies on a +5 mass unit shift for the deuterated species.

This experimental approach provides a clear framework for how this compound could be used in similar metabolic tracing studies. By administering this compound, one could directly track its conversion to downstream metabolites, such as phenyllactate and phenylacetate (B1230308), and quantify their formation over time.

The use of a stable isotope-labeled internal standard is also a critical aspect of quantitative UPLC-MS analysis. While this compound can be used as a tracer, it can also serve as an ideal internal standard for the quantification of endogenous phenylpyruvate. Because it is nearly identical to the analyte in its chemical and physical properties, it co-elutes and experiences similar ionization effects in the mass spectrometer, allowing for highly accurate correction of any sample loss during preparation or fluctuations in instrument response.

In Vitro and Ex Vivo Research Model Systems

Mammalian Cell Culture Models for Metabolic Investigations

Sodium Phenyl-d5-pyruvate serves as a powerful tool in elucidating the metabolic fate of phenylalanine and its derivatives in mammalian cells. The deuterium (B1214612) label allows for the differentiation of exogenously supplied phenylpyruvate from endogenous pools, providing clear insights into its uptake, conversion, and downstream effects.

Studies in Cancer Cell Metabolism and Bioenergetics

In the realm of oncology, understanding the metabolic reprogramming of cancer cells is paramount. Phenylalanine metabolism has been identified as a key pathway in several cancers, with alterations in its flux correlating with tumor progression and therapeutic response. scispace.com Stable isotope tracing using compounds like this compound is a critical technique for quantifying these metabolic shifts. nih.govcreative-proteomics.com

The use of deuterated phenylalanine has been demonstrated in in vivo studies to measure hydroxylation and catabolism rates in tumor-bearing rats, showing decreased metabolic rates in cancer models. nih.gov While direct studies with this compound are emerging, its application can be inferred from studies using other deuterated aromatic amino acids. For instance, D₂O-probed stimulated Raman scattering microscopy has been used to visualize metabolic changes in HeLa cells treated with excess phenylalanine, revealing increases in de novo lipogenesis and alterations in protein synthesis rates. frontiersin.org

By introducing this compound into cancer cell cultures, researchers can trace the metabolic flux through pathways such as the conversion to phenylalanine, incorporation into proteins, or catabolism for energy production. This allows for the precise measurement of how oncogenic mutations or therapeutic interventions affect these pathways.

Table 1: Potential Applications of this compound in Cancer Cell Metabolism Studies

Research Question Experimental Approach Expected Outcome
Impact of a novel drug on phenylalanine catabolism Treat cancer cells with the drug and trace the metabolism of this compound using mass spectrometry. Quantify changes in the levels of deuterated downstream metabolites, indicating drug-induced alterations in metabolic flux.
Role of a specific enzyme in phenylalanine utilization Use CRISPR/Cas9 to knockout the gene of interest and compare the metabolic fate of this compound in knockout vs. wild-type cells. Determine the specific metabolic step catalyzed by the enzyme by observing the accumulation of deuterated substrates or absence of deuterated products.

Neuronal Cell Metabolic Profiling

The use of deuterated phenylalanine has been established for in vivo assays of phenylalanine hydroxylase activity in children, demonstrating the utility of stable isotopes in studying metabolic disorders of the nervous system. nih.gov While direct studies on neuronal cells in culture with this compound are not extensively documented, the principles of metabolic tracing with deuterated compounds are directly applicable. Introducing this compound to neuronal cell cultures would enable researchers to track its conversion to key metabolites and assess how different conditions, such as oxidative stress or exposure to neurotoxins, affect these pathways.

Table 2: Investigating Neuronal Metabolism with this compound

Area of Investigation Model System Tracing Application
Neurotransmitter Synthesis Primary cortical neurons or neuroblastoma cell lines Tracing the conversion of Phenyl-d5-pyruvate to Phenylalanine-d5 and subsequently to Tyrosine-d4 and catecholamines.
Phenylketonuria (PKU) Pathophysiology Neuronal cells cultured in high phenylalanine-d5 media Assessing the impact of high levels of deuterated phenylalanine on neuronal viability, morphology, and metabolic function.

Oocyte Maturation and Developmental Competence Studies

The metabolic state of an oocyte is a critical determinant of its developmental competence. The surrounding cumulus cells and the oocyte itself engage in a complex metabolic interplay, with amino acids playing a vital role. scispace.comnih.gov Studies have shown that the turnover of specific amino acids, including phenylalanine, by human oocytes is linked to their maturation potential. nih.gov

Stable isotope tracing is a powerful method to study the metabolism of oocytes and their supporting cells. nih.govnih.gov By culturing cumulus-oocyte complexes in the presence of this compound, it is possible to track the uptake and utilization of this precursor. This can reveal how phenylalanine contributes to protein synthesis, energy production, and the synthesis of other essential molecules during oocyte maturation. Such studies can help in identifying metabolic biomarkers of oocyte quality and in optimizing in vitro maturation protocols. nih.gov

Table 3: Application of this compound in Oocyte Maturation Research

Research Focus Experimental Design Potential Findings
Phenylalanine uptake and metabolism during IVM Culture cumulus-oocyte complexes with this compound and analyze metabolites at different maturation stages. Quantify the rate of phenylalanine utilization and identify key metabolic pathways active during oocyte maturation.
Impact of maternal age on oocyte metabolism Compare the metabolic profile of oocytes from young and aged donors using this compound tracing. Identify age-related changes in phenylalanine metabolism that may contribute to declining oocyte quality.

Microbial Systems for Biocatalysis and Pathway Engineering

Microorganisms are widely used as cell factories for the production of valuable chemicals. Metabolic engineering aims to optimize these microbial systems for enhanced production. Stable isotope-labeled compounds like this compound are invaluable for mapping and quantifying metabolic fluxes in engineered strains.

The biotransformation of deuterated phenylpyruvate has been demonstrated in Escherichia coli, showcasing the potential for chemoenzymatic synthesis of site-selective deuterated α-hydroxy acids and α-amino acids. Furthermore, E. coli has been engineered for the efficient production of deuterated proteins using deuterated pyruvate (B1213749) as a carbon source. This highlights the adaptability of microbial systems to utilize deuterated precursors for the synthesis of complex biomolecules.

By feeding this compound to a microbial culture, researchers can track the flow of the deuterated phenyl group through various biosynthetic pathways. This is particularly useful for engineering strains to produce aromatic compounds. The data obtained from such tracing experiments can identify bottlenecks in a pathway, quantify the flux towards desired and competing products, and validate the effects of genetic modifications.

Table 4: Use of this compound in Microbial Metabolic Engineering

Application Microbial Host Methodology
Production of deuterated phenyllactic acid Lactobacillus sp. Whole-cell biotransformation of this compound.
Engineering E. coli for phenylalanine-d5 production Genetically modified E. coli Metabolic flux analysis using this compound to optimize the pathway.

Plant Tissue and Organ Explant Models for Auxin Metabolism Studies

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development. The primary auxin, indole-3-acetic acid (IAA), is synthesized from tryptophan, which itself is derived from the shikimate pathway that also produces phenylalanine. Phenylacetic acid (PAA), another naturally occurring auxin, is derived from phenylalanine. frontiersin.org

Stable isotope labeling is a cornerstone technique for elucidating the complex network of auxin biosynthesis. By supplying plant tissues or explants with labeled precursors, such as this compound, researchers can trace the metabolic pathways leading to the synthesis of auxins and other phenylpropanoids. The deuterium label allows for the unambiguous identification of metabolites derived from the exogenously supplied precursor.

Studies have successfully used deuterated water (²H₂O) to measure IAA biosynthesis in small amounts of plant tissue, demonstrating the sensitivity of mass spectrometry-based methods for detecting deuterium incorporation. The use of this compound would provide a more direct way to trace the flux through the phenylalanine-dependent pathways of secondary metabolism.

Table 5: Tracing Auxin and Phenylpropanoid Metabolism with this compound in Plant Models

Research Area Plant Model Experimental Setup
Phenylacetic Acid Biosynthesis Arabidopsis thaliana seedlings Feeding seedlings with this compound and analyzing tissue extracts for deuterated PAA and its conjugates.
Phenylpropanoid Pathway Flux Tobacco cell suspension cultures Isotope tracing with this compound to quantify the carbon flux towards lignin, flavonoids, and other phenylpropanoids.

Emerging Research Frontiers and Methodological Innovations

Integration with Multi-Omics Data for Systems Biology Approaches

A systems biology approach aims to understand the complex interactions within a biological system by integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics. In this context, Sodium Phenyl-d5-pyruvate serves as a powerful probe for elucidating the dynamics of metabolic networks.

By introducing this compound into a biological system, researchers can trace the flow of the deuterated label through the phenylalanine metabolic pathway. nih.govmun.ca The resulting changes in the metabolome, specifically the appearance of deuterated downstream metabolites, can be measured. This "fluxomics" data provides a dynamic functional readout of the metabolic pathway's activity.

The true power of this technique is realized when this metabolic flux data is integrated with other omics datasets. For instance, transcriptomic analysis might reveal changes in the expression of genes encoding enzymes in the phenylalanine pathway, while proteomic data could show corresponding changes in protein levels. nih.govmedrxiv.org By correlating these datasets with the metabolic flux data obtained using this compound, researchers can build comprehensive, multi-layered models of cellular metabolism. creative-proteomics.com This integrated approach allows for a more holistic understanding of how genetic regulation and protein expression translate into functional metabolic output, providing deeper insights into disease mechanisms and identifying potential therapeutic targets. nih.govmedrxiv.org

Research AreaData TypeInformation Gained with this compound
Transcriptomics mRNA levelsCorrelation of gene expression (e.g., PAH gene) with metabolic flux. nih.gov
Proteomics Protein abundanceLinking enzyme levels to the actual rate of phenylpyruvate conversion.
Metabolomics Metabolite levelsQuantifying the flow (flux) through specific metabolic pathways. nih.gov
Systems Biology Integrated ModelA holistic view of how genetic and environmental factors regulate phenylalanine metabolism.

Development of Novel Deuterated Probes for Specific Metabolic Intermediates

The development of novel deuterated probes is a key area of innovation for studying specific metabolic pathways in vivo and in vitro. Deuterium (B1214612) (²H) is an ideal stable isotope for this purpose due to its low natural abundance (approximately 0.015%), which means there is minimal background signal, and its non-radioactive nature, ensuring safety in experimental use. nih.govmdpi.com

This compound exemplifies a specifically designed probe to investigate the metabolic pathways branching from phenylpyruvate, a key intermediate in the metabolism of phenylalanine. hmdb.ca In conditions like PKU, where the primary phenylalanine hydroxylase (PAH) pathway is deficient, alternative routes of phenylalanine metabolism become more significant, leading to an accumulation of phenylpyruvate and its derivatives. nih.govnih.gov

Using this compound allows researchers to:

Trace specific pathways: Follow the conversion of phenylpyruvate into downstream metabolites such as phenyllactate and phenylacetate (B1230308).

Quantify pathway activity: Measure the rate of these conversions, providing insight into the metabolic burden on these alternative routes.

Visualize metabolism spatially: Techniques like Deuterium Metabolic Imaging (DMI) can use such probes to map metabolic activity in different tissues or organs. frontiersin.orgnih.govnih.gov

The design of such probes requires careful consideration of the labeling position to ensure that the deuterium atoms are retained through the metabolic reactions of interest, providing a clear and unambiguous signal for tracking.

Advancements in High-Resolution Analytical Techniques for Isotopic Enrichment Detection

The utility of deuterated probes like this compound is critically dependent on analytical techniques capable of detecting and quantifying the subtle changes in mass due to isotopic enrichment. Significant advancements in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in this regard.

Mass Spectrometry-Based Techniques:

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy and resolution required to distinguish between unlabeled metabolites and their deuterated isotopologues. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates complex mixtures of metabolites before they are analyzed by the mass spectrometer, allowing for the specific detection of deuterated compounds in biological samples like blood or urine. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for studying protein conformation, the principles of detecting deuterium incorporation are fundamental to all these mass spectrometry techniques. thermofisher.comnih.gov

NMR and Imaging Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect the presence of deuterium in metabolites, providing structural information about where the label is located within the molecule. nih.gov

Deuterium Metabolic Imaging (DMI): A non-invasive imaging technique that allows for the visualization of the spatial distribution and conversion of deuterated probes in real-time within a living organism. mdpi.commpg.demdpi.com This method provides invaluable insights into tissue-specific metabolism and can track the metabolic fate of administered this compound.

These advanced methods not only confirm the presence of the deuterated label but also quantify its incorporation, enabling the precise measurement of metabolic rates. nih.gov

Analytical TechniquePrinciple of DetectionApplication for this compound
High-Resolution MS Measures mass-to-charge ratio with high precision to detect mass increase from deuterium. nih.govQuantifying the enrichment of deuterium in downstream metabolites.
NMR Spectroscopy Detects the nuclear spin properties of deuterium atoms. nih.govIdentifying the position of the deuterium label in metabolites.
Deuterium Metabolic Imaging (DMI) Magnetic resonance imaging tuned to detect the deuterium signal. frontiersin.orgmdpi.comIn vivo visualization of where phenylpyruvate is being metabolized.

Computational Modeling of Metabolic Flux Networks Utilizing Isotopic Data

The quantitative data generated from isotopic tracer experiments are ultimately used to build and refine computational models of metabolic networks. Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful computational approach that quantifies the rates (fluxes) of reactions within a metabolic network. nih.govresearchgate.net

The workflow for using this compound in iMFA involves several key steps:

Tracer Administration: A known amount of this compound is introduced into the biological system (e.g., cell culture or animal model).

Isotopic Labeling Measurement: After a period of time, samples are collected, and the isotopic enrichment in various downstream metabolites is measured using techniques like HRMS. creative-proteomics.com

Model Integration: This experimental labeling data is fed into a computational model that contains the known biochemical reactions of the phenylalanine pathway.

Flux Calculation: The model uses iterative algorithms to find the set of reaction fluxes that best explains the observed pattern of deuterium labeling in the metabolites. researchgate.netphysiology.org

This process transforms static snapshots of metabolite concentrations into a dynamic map of metabolic activity. By using the isotopic data from this compound, these models can precisely quantify the flux through alternative phenylalanine degradation pathways. nih.gov This information is crucial for understanding the metabolic reprogramming that occurs in diseases like PKU and for evaluating the efficacy of potential therapies aimed at modulating these pathways.

Q & A

Q. What is the role of Sodium Phenyl-d₅-pyruvate in stable isotope-resolved metabolomics (SIRM) studies?

Sodium Phenyl-d₅-pyruvate, a deuterated analog of pyruvate, is used to trace metabolic flux in pathways like the citric acid cycle or gluconeogenesis. The deuterium labeling (d₅) enables differentiation between endogenous and exogenous metabolites via mass spectrometry, reducing background noise in isotopic enrichment analysis. Researchers should validate tracer incorporation rates using LC-MS/MS and account for natural isotope abundance in controls .

Q. How should Sodium Phenyl-d₅-pyruvate be stored to maintain chemical stability and isotopic integrity?

Store lyophilized Sodium Phenyl-d₅-pyruvate at –20°C in airtight, light-protected containers to prevent hydrolysis and isotopic exchange. For in vitro studies, prepare fresh solutions in deuterium-depleted water (e.g., ≤1 ppm D) to minimize dilution effects. Stability testing via NMR or isotopic ratio mass spectrometry (IRMS) is recommended every 6 months .

Advanced Research Questions

Q. How does isotopic labeling in Sodium Phenyl-d₅-pyruvate influence metabolic pathway resolution in tracer studies?

The d₅ labeling (five deuterium atoms on the phenyl ring) enhances signal specificity in metabolic profiling but may introduce kinetic isotope effects (KIEs) in enzymatic reactions. For example, dehydrogenases like lactate dehydrogenase (LDH) may exhibit reduced activity due to C-D bond inertia. To mitigate this, calibrate reaction kinetics using isotopomer-specific Michaelis-Menten constants and validate with ¹³C-labeled analogs .

Q. What methodologies are recommended for verifying the isotopic purity of Sodium Phenyl-d₅-pyruvate?

Use high-resolution mass spectrometry (HRMS) to confirm 99 atom % D purity (as specified in commercial standards) and detect impurities like non-deuterated pyruvate. For quantitative analysis, pair nuclear magnetic resonance (NMR) with ²H-decoupling to assess positional deuteration. Cross-validate with isotope dilution assays using internal standards (e.g., ¹³C-labeled phenylpyruvate) .

Q. How can researchers design experiments to account for isotopic dilution effects in cell culture or in vivo models?

Incorporate tracer dilution modeling using equations such as f=[D][D]+[H]f = \frac{[D]}{[D] + [H]}, where ff is the fractional enrichment. Pre-treat cells/animals with deuterium-depleted media/water for 24–48 hours to reduce endogenous H-background. Use time-course sampling to track isotopic equilibrium and adjust dosing protocols accordingly .

Q. What analytical techniques optimize quantification of Sodium Phenyl-d₅-pyruvate and its metabolites in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Use multiple reaction monitoring (MRM) transitions specific to deuterated metabolites (e.g., m/z 191→144 for d₅-pyruvate).
  • Gas chromatography-combustion-IRMS (GC-C-IRMS): For high-precision δ²H measurements in bulk metabolic pools.
  • 2D-NMR (e.g., HSQC): Resolves positional deuteration in complex mixtures .

Q. How should contradictory data on deuterium-induced metabolic suppression be addressed in publications?

Discrepancies in KIE magnitude (e.g., varying reports of LDH inhibition by d₅-pyruvate) require rigorous documentation of experimental conditions (pH, temperature, enzyme source). Use meta-analysis frameworks (e.g., PRISMA) to compare studies and highlight methodological variables (e.g., cell type, tracer concentration). Transparently report negative results in supplemental data .

Methodological Frameworks

Q. Which research frameworks (e.g., PICOT) apply to deuterated compound studies?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures hypotheses for tracer experiments:

  • Population: Hepatocytes or murine models.
  • Intervention: Sodium Phenyl-d₅-pyruvate administration.
  • Comparison: Non-deuterated pyruvate controls.
  • Outcome: Isotopic enrichment in TCA cycle intermediates.
  • Time: 0–24 hours post-dosing .

Q. How to ensure reproducibility when using Sodium Phenyl-d₅-pyruvate in multi-lab studies?

Adhere to FAIR data principles:

  • Findable: Deposit raw MS/MS spectra in repositories like MetaboLights.
  • Accessible: Share isotopic purity certificates and NMR spectra.
  • Interoperable: Use standardized units (e.g., atom % D) and metadata templates.
  • Reusable: Publish detailed synthesis and QC protocols .

Tables for Reference

Parameter Recommended Method Purpose
Isotopic PurityHRMS/NMRConfirm 99 atom % D labeling
Metabolic Flux QuantificationLC-MS/MS with MRMTrack deuterated metabolite enrichment
Kinetic Isotope Effects (KIE)Enzyme assays with ¹³C controlsDifferentiate D-induced vs. natural KIEs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.